6-Methyl vs. 6-Halogen Substitution: Lipophilicity and Metabolic Stability Comparison
The 6-methyl substituent on the quinazoline core provides a distinct lipophilicity profile relative to 6-chloro (CAS 374911-53-2 analog) and 6-bromo analogs. Calculated logP (cLogP) values for the target compound and its 6-halo counterparts were derived using consensus prediction algorithms [1]. The 6-methyl substitution yields a cLogP of approximately 4.2, compared to 4.8 for the 6-chloro analog and 5.1 for the 6-bromo analog, indicating lower lipophilicity that may translate to reduced non-specific protein binding and improved aqueous solubility [2].
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.2 (consensus model) |
| Comparator Or Baseline | 2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide: cLogP ≈ 4.8; 2-(6-bromo-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide: cLogP ≈ 5.1 |
| Quantified Difference | ΔcLogP = -0.6 (vs. 6-Cl); ΔcLogP = -0.9 (vs. 6-Br) |
| Conditions | In silico consensus logP prediction using XLogP3 and ALogPS 2.1 algorithms; values representative of neutral species at pH 7.4 |
Why This Matters
Lower cLogP indicates improved drug-like properties under Lipinski's Rule of Five (logP <5) and potentially superior aqueous solubility, making the 6-methyl analog more suitable for in vitro assay protocols requiring DMSO stock compatibility.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. 2017; 7: 42717. View Source
- [2] Benet LZ, Hosey CM, Ursu O, Oprea TI. BDDCS, the Rule of 5 and drugability. Advanced Drug Delivery Reviews. 2016; 101: 89-98. View Source
